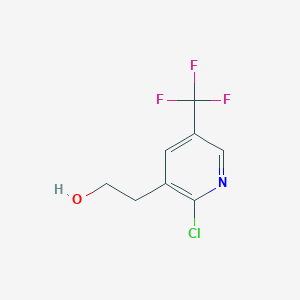
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a propenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction, reducing the overall production cost.
化学反应分析
Types of Reactions
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: 2,6-dichlorobenzaldehyde, 2,6-dichlorobenzoic acid.
Reduction: 3-(2,6-dichlorophenyl)propan-1-ol, 3-(2,6-dichlorophenyl)propane.
Substitution: 3-(2,6-dichlorophenyl)prop-2-en-1-amine, 3-(2,6-dichlorophenyl)prop-2-en-1-thiol.
科学研究应用
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents. Its unique structure allows for the modification of its chemical properties to enhance its efficacy and reduce toxicity.
Industry: Utilized in the production of specialty chemicals and materials. It is used as a precursor in the synthesis of polymers and resins with specific properties.
作用机制
The mechanism of action of (E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-(2,6-dichlorophenyl)prop-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-(2,6-dichlorophenyl)prop-2-en-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
2,6-dichlorobenzaldehyde: A precursor in the synthesis of (E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol.
Uniqueness
This compound is unique due to its specific combination of a dichlorophenyl group and a propenol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds, providing opportunities for further research and development.
属性
CAS 编号 |
501922-08-3 |
|---|---|
分子式 |
C9H8Cl2O |
分子量 |
203.06 g/mol |
IUPAC 名称 |
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5,12H,6H2/b3-2+ |
InChI 键 |
BEBKVPQWPNZDBR-NSCUHMNNSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/CO)Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C=CCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


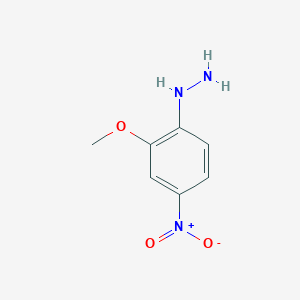
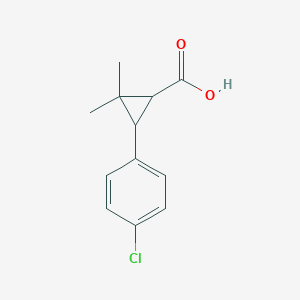
![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)
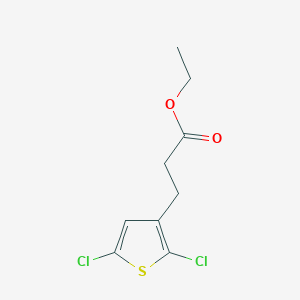
![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)


![methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B15324201.png)
![{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine](/img/structure/B15324202.png)
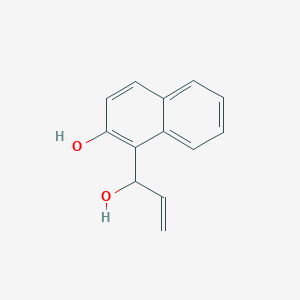
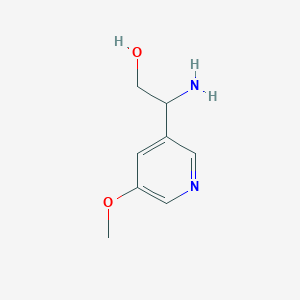
![2-{1-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl]azetidin-3-yl}acetic acid](/img/structure/B15324221.png)
![1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)
